molecular formula C16H21N3O4 B4043326 4-[2-nitro-4-(1-piperidinylcarbonyl)phenyl]morpholine

4-[2-nitro-4-(1-piperidinylcarbonyl)phenyl]morpholine

Cat. No.: B4043326
M. Wt: 319.36 g/mol
InChI Key: ZUTKZDOICCGDEK-UHFFFAOYSA-N
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Description

4-[2-nitro-4-(1-piperidinylcarbonyl)phenyl]morpholine is a useful research compound. Its molecular formula is C16H21N3O4 and its molecular weight is 319.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.15320616 g/mol and the complexity rating of the compound is 428. The solubility of this chemical has been described as >47.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetic and Spectroscopic Studies

  • Spectroscopic and Kinetic Evidence : The reactions between methyl beta-methylthio-alpha-nitrocinnamate and nucleophiles like morpholine and piperidine have been studied, showing different kinetic processes indicative of intermediate accumulation in certain reactions. This research provides insights into the factors affecting the accumulation of intermediates in SNV reactions, potentially useful for designing specific reaction pathways and understanding the reactivity of similar nitro-containing compounds (Bernasconi et al., 2007).

Crystal Structures and Spectroscopic Properties

  • Crystal Structure Determination : Studies on compounds like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and related morpholine derivatives reveal their crystal structures and spectroscopic properties. These findings contribute to the understanding of molecular conformations and interactions, which is crucial for the development of new materials and drugs (Aydinli et al., 2010).

Heterocyclic Synthesis

  • Heterocyclic Compound Synthesis : The condensation of benzylcyanide and 4-nitrobenzylcyanide with triethyl orthoformate and amines like piperidine or morpholine leads to the synthesis of 1,3-Diaryl-4-aminopyrazole derivatives. This process demonstrates the utility of these amines in creating diverse heterocyclic structures, which are valuable in pharmaceutical chemistry and material science (Medrasi et al., 2013).

Nitrosation and Nitroso-Compounds

  • Nitrosation Mechanisms : Research into the nitrosation of thiols and amines by oxygenated NO solutions highlights the complex kinetics and mechanisms involved. Understanding these processes is important for industrial chemistry applications, including the synthesis of nitroso-compounds and exploring their potential as intermediates in organic synthesis (Goldstein & Czapski, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Without more information, it’s difficult to predict what these might be .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, studying its reactivity, and investigating potential biological activity .

Properties

IUPAC Name

(4-morpholin-4-yl-3-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-16(18-6-2-1-3-7-18)13-4-5-14(15(12-13)19(21)22)17-8-10-23-11-9-17/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTKZDOICCGDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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